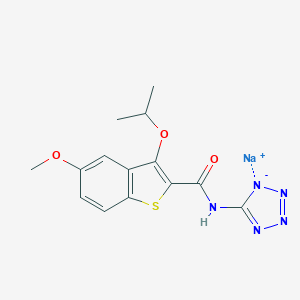

Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of CI-959 involves several key steps:

Alkylation of Thiol Ester: The thiol ester is alkylated to yield the diester.

Dieckmann Condensation: The diester undergoes Dieckmann condensation with a base to provide the benzo[b]thiophene enol ester.

Alkylation with 2-Bromopropane: The benzo[b]thiophene enol ester is then alkylated with 2-bromopropane to yield the ester intermediate.

Cyclization: An alternative route involves cyclization of a cinnamic acid derivative with thionyl chloride to give the chloro acid chloride, which is then reacted with the potassium salt of 2-propanol to yield the ester intermediate.

Saponification: The ester intermediate is saponified to yield the alkoxycarboxylic acid.

Coupling with 5-Aminotetrazole: The alkoxycarboxylic acid is coupled with 5-aminotetrazole in the presence of 1,1’-carbonylbis(1H-imidazole) to provide the carboxamidotetrazole.

Formation of Sodium Salt: The carboxamidotetrazole is reacted with sodium hydroxide to furnish CI-959 as the tetrazole sodium salt.

Chemical Reactions Analysis

CI-959 undergoes various chemical reactions, including:

Oxidation: CI-959 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert CI-959 into its reduced forms.

Substitution: CI-959 can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions: Reagents such as sodium hydroxide, thionyl chloride, and 2-bromopropane are commonly used in the synthesis and reactions of CI-959. Conditions such as saponification and coupling reactions are also employed.

Major Products: The major products formed from these reactions include various derivatives of CI-959, such as oxidized or reduced forms and substituted derivatives.

Scientific Research Applications

CI-959 has a wide range of scientific research applications:

Chemistry: CI-959 is used as a model compound in studying receptor-mediated histamine release and thromboxane inhibition.

Mechanism of Action

The mechanism of action of CI-959 involves the interruption of the cellular stimulus-response coupling mechanism at one or more steps after receptor activation. In vitro, CI-959 inhibits both the adhesion and chemotaxis of neutrophils. It also blocks the release of interleukin-2 from stimulated rat splenocytes and human lymphocytes . CI-959 selectively inhibits some lymphocyte functions, as opposed to monocyte functions, and among these is the production of interleukin-2 .

Comparison with Similar Compounds

CI-959 can be compared with other similar compounds, such as:

5-methyl-3-(1-methylethoxy)benzo[b]thiophene-2-carboxamide: This compound is known for its suppression of tumor necrosis factor alpha-induced CD54 expression.

Other Benzothiophene Derivatives: These compounds share structural similarities with CI-959 and exhibit similar antiallergic and anti-inflammatory properties.

CI-959 is unique due to its potent inhibition of receptor-mediated histamine release and its selective inhibition of lymphocyte functions, making it a valuable compound in both research and therapeutic applications .

Properties

| 104795-68-8 | |

Molecular Formula |

C14H14N5NaO3S |

Molecular Weight |

355.35 g/mol |

IUPAC Name |

sodium;5-methoxy-3-propan-2-yloxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1 |

InChI Key |

UCLODRCAPZIYOW-UHFFFAOYSA-M |

Isomeric SMILES |

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)/C(=N\C3=NNN=N3)/[O-].[Na+] |

SMILES |

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |

Canonical SMILES |

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |

| 104795-68-8 | |

synonyms |

5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo(b)thiophene-2-carboxamide CI 959 CI-959 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)

![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)